molecular formula C8H15Br B8693865 7-Bromo-2-methyl-2-heptene

7-Bromo-2-methyl-2-heptene

Cat. No.: B8693865
M. Wt: 191.11 g/mol
InChI Key: IVWSRGNSKXGNQU-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-2-heptene (CAS: 58335-23-2) is a brominated alkene with the molecular formula C₈H₁₅Br and a molecular weight of 190.90 g/mol. Its structure features a branched heptene backbone with a methyl group at the second carbon and a bromine atom at the seventh position (Figure 1). This compound is synthesized via halogenation of 2-methyl-2-hepten-7-ol using bromine (Br₂) and triphenyl phosphite (P(OPh)₃) in anhydrous ether at 0°C, followed by purification via vacuum distillation (88–92°C at 0.1 mmHg) and preparative gas chromatography .

Key properties include:

  • Boiling Point: 88–92°C at 0.1 mmHg .
  • Reactivity: Undergoes reduction with vanadium hydride complexes (e.g., [CpV(CO)₃H]⁻) to yield 2-methyl-2-heptene and isopropylcyclopentane, with product ratios dependent on reagent concentration .

Properties

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

7-bromo-2-methylhept-2-ene

InChI

InChI=1S/C8H15Br/c1-8(2)6-4-3-5-7-9/h6H,3-5,7H2,1-2H3

InChI Key

IVWSRGNSKXGNQU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCCBr)C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

7-Bromo-2-methyl-2-heptene serves as a versatile building block in organic synthesis. It can undergo various reactions that facilitate the formation of more complex compounds.

Reactions Involving this compound

Reaction TypeDescriptionCommon Products
Nucleophilic Substitution The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines.Alcohols, amines
Electrophilic Addition The double bond can react with electrophiles like hydrogen halides or halogens.Dihalides, haloalkanes
Elimination Reactions Can undergo elimination to form alkenes or alkynes under basic conditions.Alkenes

Polymer Chemistry

Recent studies have highlighted the utility of this compound in polymer chemistry, particularly in the synthesis of functionalized polymers.

Case Study: Etherification Reactions

In a study published in Polymer Chemistry, researchers explored the etherification of cellulose derivatives using this compound as an electrophile. The reaction yielded high conversions and demonstrated the compound's effectiveness in modifying polymer properties for enhanced hydrophobicity and miscibility with drugs .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly as an intermediate for synthesizing biologically active compounds.

Case Study: Synthesis of Antiviral Agents

Research has indicated that halogenated alkenes like this compound can be utilized to synthesize antiviral agents through strategic substitutions and modifications. One study demonstrated its role in synthesizing compounds that exhibit activity against viral infections, showcasing its significance in drug development .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and agrochemicals.

Applications Overview

IndustryApplication Description
Agrochemicals Used as an intermediate for synthesizing pesticides and herbicides.
Specialty Chemicals Serves as a precursor for producing surfactants and other functional materials.

Comparison with Similar Compounds

(E)-1-Bromo-5-methyl-2-hexene

Molecular Formula : C₇H₁₃Br
Molecular Weight : 176.90 g/mol .

Structural Differences :

  • Shorter carbon chain (hexene vs. heptene).
  • Bromine at the terminal position (C1) and methyl at C5, creating a less sterically hindered structure.

Reactivity :

  • Terminal bromine may favor elimination reactions (e.g., dehydrohalogenation) over substitution due to reduced steric hindrance.
  • No reported catalytic reduction data, but analogous reactivity to 7-bromo-2-methyl-2-heptene is plausible .

7-Bromo-4-methylcoumarin

Molecular Formula : C₁₀H₇BrO₂
Molecular Weight : 255.07 g/mol
CAS : 90767-19-4 .

Structural Differences :

  • Aromatic coumarin backbone with bromine at C7 and methyl at C4.
  • Conjugated π-system enhances stability compared to aliphatic alkenes.

Reactivity :

  • Bromine in an aromatic system may undergo electrophilic substitution (e.g., Suzuki coupling) rather than elimination.
  • Photoreactivity typical of coumarins (e.g., fluorescence or UV-induced reactions) .

7-Bromobicyclo[2.2.1]heptane

Molecular Formula : C₇H₁₁Br
Molecular Weight : 175.07 g/mol
CAS : 13237-88-2 .

Structural Differences :

  • Bicyclic framework introduces ring strain (norbornane system).
  • Bromine at the bridgehead position (C7).

Reactivity :

  • Bridgehead bromine exhibits unique reactivity due to steric constraints (e.g., slower SN2 substitution).
  • Potential for ring-opening reactions under harsh conditions .

2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane

Molecular Formula : C₁₃H₁₅BrN
Molecular Weight : 265.17 g/mol
CAS : 312955-00-3 .

Structural Differences :

  • Nitrogen-containing bicyclic system with benzyl and bromo substituents.

Reactivity :

  • Bromine in a constrained bicyclic system may participate in stereospecific reactions (e.g., asymmetric catalysis).
  • Benzyl group offers sites for hydrogenolysis or oxidation .

Comparative Data Tables

Table 1: Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) CAS Number
This compound C₈H₁₅Br 190.90 88–92 (0.1 mmHg) 58335-23-2
(E)-1-Bromo-5-methyl-2-hexene C₇H₁₃Br 176.90 Not reported Not available
7-Bromo-4-methylcoumarin C₁₀H₇BrO₂ 255.07 Not reported 90767-19-4
7-Bromobicyclo[2.2.1]heptane C₇H₁₁Br 175.07 Not reported 13237-88-2

Table 2: Reactivity Profiles

Compound Reaction Type Key Products Conditions
This compound Reduction with [CpV(CO)₃H]⁻ 2-methyl-2-heptene, isopropylcyclopentane THF, 0.01–0.16 M
7-Bromo-4-methylcoumarin Electrophilic substitution Functionalized coumarins Catalytic coupling
7-Bromobicyclo[2.2.1]heptane Ring-opening Linear bromoalkanes High-temperature

Key Findings and Implications

Branching Effects : The methyl group in this compound increases steric hindrance, favoring elimination over substitution compared to linear analogs like (E)-1-bromo-5-methyl-2-hexene .

Aromatic vs. Aliphatic Bromides : Aromatic bromides (e.g., 7-bromo-4-methylcoumarin) exhibit distinct reactivity due to conjugation, enabling coupling reactions absent in aliphatic systems .

Ring Strain : Bicyclic bromides (e.g., 7-bromobicyclo[2.2.1]heptane) demonstrate unique stability and reactivity patterns influenced by their constrained geometries .

Preparation Methods

Dehydrohalogenation of 7-Bromo-2-methylheptan-2-ol

Heating 7-bromo-2-methylheptan-2-ol with concentrated sulfuric acid at 70–90°C induces β-elimination, producing the target alkene and water. The reaction proceeds via a carbocation intermediate, with the acidic environment facilitating protonation of the hydroxyl group and subsequent departure of water. The trisubstituted alkene forms preferentially due to Zaitsev’s rule, favoring the more stable alkene.

Reaction Conditions:

  • Temperature: 70–90°C

  • Catalyst: H₂SO₄ (0.05–0.1 eq)

  • Yield: 60–70%

  • Byproducts: Minor isomers due to carbocation rearrangements.

High-Temperature Elimination of 1,7-Dibromo-2-methylheptane

Thermal elimination of 1,7-dibromo-2-methylheptane at 250–300°C in the presence of hexamethylphosphoramide (HMPA) generates this compound. This method avoids carbocation rearrangements but requires harsh conditions, leading to byproducts such as 1,6-heptadiene.

Reaction Conditions:

  • Temperature: 258°C

  • Solvent: HMPA

  • Yield: <40%

  • Limitations: Low yield, high cost of starting material.

Substitution Reactions with Phosphorus Tribromide

Substitution of hydroxyl groups with bromine atoms using phosphorus tribromide (PBr₃) offers a reliable pathway for introducing terminal bromine. This method is particularly effective for converting alcohols to alkyl bromides under mild conditions.

Direct Substitution of 2-Methyl-2-hepten-7-ol

Treating 2-methyl-2-hepten-7-ol with PBr₃ in dichloromethane at 0–10°C yields this compound. The reaction follows an Sₙ2 mechanism, with the hydroxyl oxygen attacking phosphorus to form a reactive intermediate, which is displaced by bromide.

Reaction Conditions:

  • Reagent: PBr₃ (1.0 eq)

  • Solvent: CH₂Cl₂

  • Temperature: 0–10°C

  • Yield: 75–80%

  • Purity: >98% (by GC).

Industrial-Scale Substitution

In large-scale production, continuous flow reactors enhance efficiency and safety. For example, a 500 L reactor charged with 2-methyl-2-hepten-7-ol (100 kg) and PBr₃ (83 kg) in methylene chloride achieves 85% conversion within 2 hours. Post-reaction neutralization with sodium bicarbonate ensures high purity.

Grignard Reagent-Mediated Synthesis

Grignard reactions enable the construction of carbon skeletons through nucleophilic addition, offering flexibility in introducing methyl and bromine groups.

Coupling of Allylic Grignard Reagents

Reacting 4-bromo-1-butene with methylmagnesium bromide in tetrahydrofuran (THF) at −5°C generates a tertiary alcohol intermediate. Subsequent dehydration with H₂SO₄ and bromination at the terminal position yields this compound.

Reaction Conditions:

  • Grignard reagent: CH₃MgBr (2.0 eq)

  • Solvent: THF

  • Temperature: −5°C to 25°C

  • Yield: 50–55%

  • Challenges: Sensitivity to moisture, stringent temperature control.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Advantages Disadvantages
Acid-Catalyzed Elimination7-Bromo-2-methylheptan-2-olH₂SO₄, 70–90°C60–70%Simple setup, cost-effectiveCarbocation rearrangements
PBr₃ Substitution2-Methyl-2-hepten-7-olPBr₃, CH₂Cl₂, 0–10°C75–80%High yield, mild conditionsRequires alcohol precursor
Grignard Synthesis4-Bromo-1-buteneCH₃MgBr, THF, −5°C50–55%Flexible carbon chain constructionMoisture-sensitive, low yield
High-Temperature Elimination1,7-Dibromo-2-methylheptaneHMPA, 258°C<40%No carbocation intermediatesLow yield, expensive reagents

Emerging Techniques and Optimization

Recent advances focus on catalytic methods to improve selectivity. For instance, palladium-catalyzed cross-coupling between bromoalkenes and methylzinc reagents shows promise for constructing the trisubstituted alkene framework. Additionally, flow chemistry systems mitigate safety risks associated with exothermic bromination steps .

Q & A

Q. What are the recommended synthetic routes for 7-Bromo-2-methyl-2-heptene, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via radical bromination of 2-methyl-2-heptene using bromine (Br₂) in the presence of UV light or peroxides as radical initiators. This proceeds through a free-radical mechanism, where bromine dissociation generates reactive intermediates that abstract hydrogen from the alkene . For optimized yields, stoichiometric ratios of bromine to alkene (1:1) and controlled light exposure are critical. Alternatively, reduction reactions involving vanadium hydride complexes (e.g., PPH[CpV(CO),H]~ in THF) have been explored, where higher reagent concentrations (e.g., 0.16 M vs. 0.01 M) significantly alter product selectivity, favoring 2-methyl-2-heptene over side products like isopropylcyclopentane .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Gas Chromatography (GC): Used to monitor reaction progress and purity. For example, hexane as an internal standard in GC analysis allows quantification of product ratios (e.g., 2-methyl-2-heptene vs. byproducts) under varying reaction conditions .
  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for structural confirmation. Key signals include the vinyl proton (δ ~5.3 ppm, multiplet) and methyl groups (δ ~1.6–1.8 ppm).
  • FTIR: Identifies functional groups such as C-Br stretches (~550–600 cm⁻¹) and alkene C=C stretches (~1640 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Brominated compounds often cause severe irritation .
  • Ventilation: Use fume hoods to minimize inhalation risks.
  • Storage: Store in amber glass bottles at 0–6°C to prevent degradation or unintended radical reactions .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

Methodological Answer:

  • Kinetic Isotope Effect (KIE) Studies: Replace hydrogen atoms with deuterium at the reaction site (e.g., allylic positions) to probe rate-determining steps. A significant KIE (>2) suggests hydrogen abstraction is critical in radical pathways .
  • Radical Trapping Experiments: Add TEMPO or other radical scavengers to quench intermediates, confirming the involvement of free radicals. Disappearance of product in the presence of TEMPO supports a radical mechanism .

Q. How do steric and electronic factors influence the reactivity of this compound in transition-metal-catalyzed reactions?

Methodological Answer:

  • Steric Effects: The bulky 2-methyl group can hinder coordination to metal centers (e.g., Pd or V), favoring outer-sphere mechanisms. For example, in vanadium-mediated reductions, steric hindrance may limit substrate-metal interaction, altering product distributions .
  • Electronic Effects: The electron-withdrawing bromine atom increases electrophilicity at the β-carbon, facilitating nucleophilic attacks in substitution reactions. Computational studies (DFT) can map charge distribution to predict reactive sites .

Q. How can researchers resolve contradictions in reported catalytic efficiencies or product yields across studies?

Methodological Answer:

  • Cross-Conditional Analysis: Compare solvent polarity, temperature, and catalyst loading between studies. For instance, THF’s coordinating ability in vanadium-mediated reactions may stabilize intermediates differently than non-polar solvents .
  • Statistical Meta-Analysis: Apply ANOVA or regression models to pooled data from multiple studies, identifying outliers or confounding variables (e.g., trace moisture in reactions) .

Q. What strategies optimize the regioselectivity of this compound in cycloaddition or polymerization reactions?

Methodological Answer:

  • Lewis Acid Additives: Use BF₃·OEt₂ to polarize the alkene, directing electrophilic additions to the less substituted position.
  • Solvent Tuning: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific sites. For example, in Diels-Alder reactions, solvent polarity can shift endo/exo selectivity .

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